6-Hydroxytetracene-5,12-dione
Overview
Description
6-Hydroxytetracene-5,12-dione is an organic compound with the molecular formula C18H10O3 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon This compound is known for its distinctive structure, which includes a hydroxyl group at the 6th position and two ketone groups at the 5th and 12th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxytetracene-5,12-dione typically involves the oxidation of tetracene derivatives. One common method is the oxidation of 6-hydroxytetracene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Hydroxytetracene-5,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 6-Hydroxytetracene-5,12-dione, particularly in its anticancer activity, involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting transcription and replication. This leads to the activation of apoptotic pathways, resulting in cell death . Additionally, it can interact with specific proteins involved in cancer progression, further enhancing its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydroxy-5,12-naphthacenedione: Another tetracene derivative with hydroxyl groups at the 6th and 11th positions.
5,12-Naphthacenedione: A simpler tetracene derivative with ketone groups at the 5th and 12th positions.
Uniqueness
6-Hydroxytetracene-5,12-dione is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and induce apoptosis sets it apart from other tetracene derivatives, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
6-hydroxytetracene-5,12-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O3/c19-16-12-7-3-4-8-13(12)18(21)15-14(16)9-10-5-1-2-6-11(10)17(15)20/h1-9,20H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBDPKZHNLGURW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284936 | |
Record name | 6-hydroxytetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-86-3 | |
Record name | NSC39897 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-hydroxytetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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